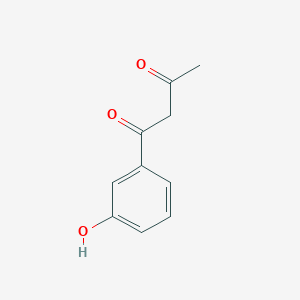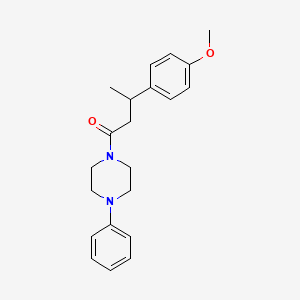![molecular formula C16H22Se B14360902 [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene CAS No. 91414-18-5](/img/structure/B14360902.png)
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a cyclohexene ring with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene typically involves the reaction of 4-tert-butylcyclohex-1-en-1-yl halide with a selenide source in the presence of a base. Commonly used bases include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Substituted benzene or cyclohexene derivatives.
Scientific Research Applications
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. The compound can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. The molecular pathways involved may include the regulation of oxidative stress and the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Selenocystine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing analog of the amino acid methionine.
Uniqueness
[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene is unique due to its specific structural features, including the presence of a tert-butyl group and a cyclohexene ring These structural elements confer distinct chemical properties and reactivity compared to other organoselenium compounds
Properties
CAS No. |
91414-18-5 |
|---|---|
Molecular Formula |
C16H22Se |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(4-tert-butylcyclohexen-1-yl)selanylbenzene |
InChI |
InChI=1S/C16H22Se/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
InChI Key |
MCLSLBOJKSGVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


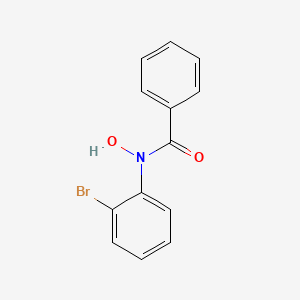
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
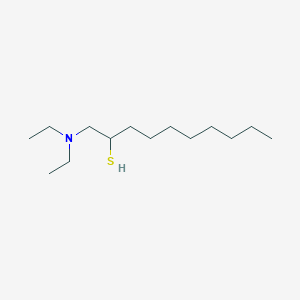
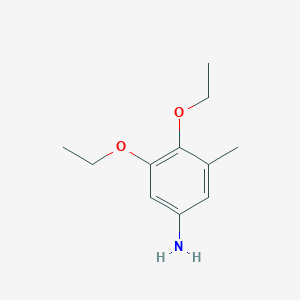
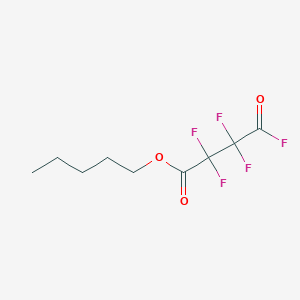
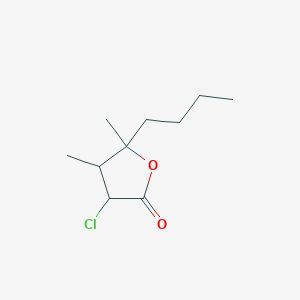
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
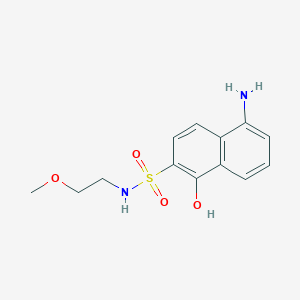
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
